

Spectroscopic data of 4-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(1,3-Thiazol-4-yl)aniline**

Cat. No.: **B1288845**

[Get Quote](#)

An in-depth technical guide on the spectroscopic and synthetic aspects of **4-(1,3-Thiazol-4-yl)aniline** is provided for researchers, scientists, and drug development professionals. This document details the available spectroscopic data, outlines a relevant synthetic protocol, and discusses the potential biological significance of this class of compounds.

Physicochemical Properties

Basic physicochemical properties of **4-(1,3-Thiazol-4-yl)aniline** are summarized in the table below.

Property	Value
Molecular Formula	C ₉ H ₈ N ₂ S
Molecular Weight	176.24 g/mol
CAS Number	60759-10-6

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization of **4-(1,3-Thiazol-4-yl)aniline**. The following sections present the expected spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the aniline and thiazole rings, as well as the amine protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.7	d	1H	Thiazole H-2
~7.8	d	2H	Aniline H-2, H-6
~7.3	s	1H	Thiazole H-5
~6.7	d	2H	Aniline H-3, H-5
~5.5	s (br)	2H	-NH ₂

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~152	Thiazole C-2
~148	Aniline C-1
~145	Thiazole C-4
~129	Aniline C-3, C-5
~120	Aniline C-4
~115	Aniline C-2, C-6
~110	Thiazole C-5

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

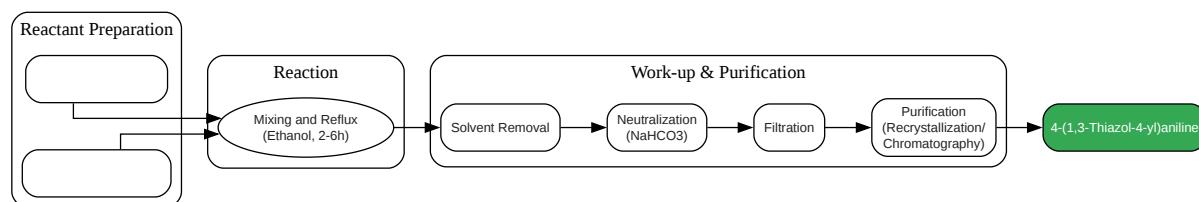
m/z	Interpretation
176.04	[M] ⁺ (Molecular Ion)
149	[M - HCN] ⁺
134	[M - CHNS] ⁺
108	[C ₆ H ₆ N] ⁺
93	[C ₆ H ₇ N] ⁺

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Strong, Broad	N-H stretch (amine)
3100-3000	Medium	Aromatic C-H stretch
~1620	Strong	N-H bend (amine)
1600-1450	Medium-Strong	Aromatic C=C stretch
~1500	Medium	Thiazole ring stretch
~1320	Strong	C-N stretch
~830	Strong	para-disubstituted benzene C-H bend

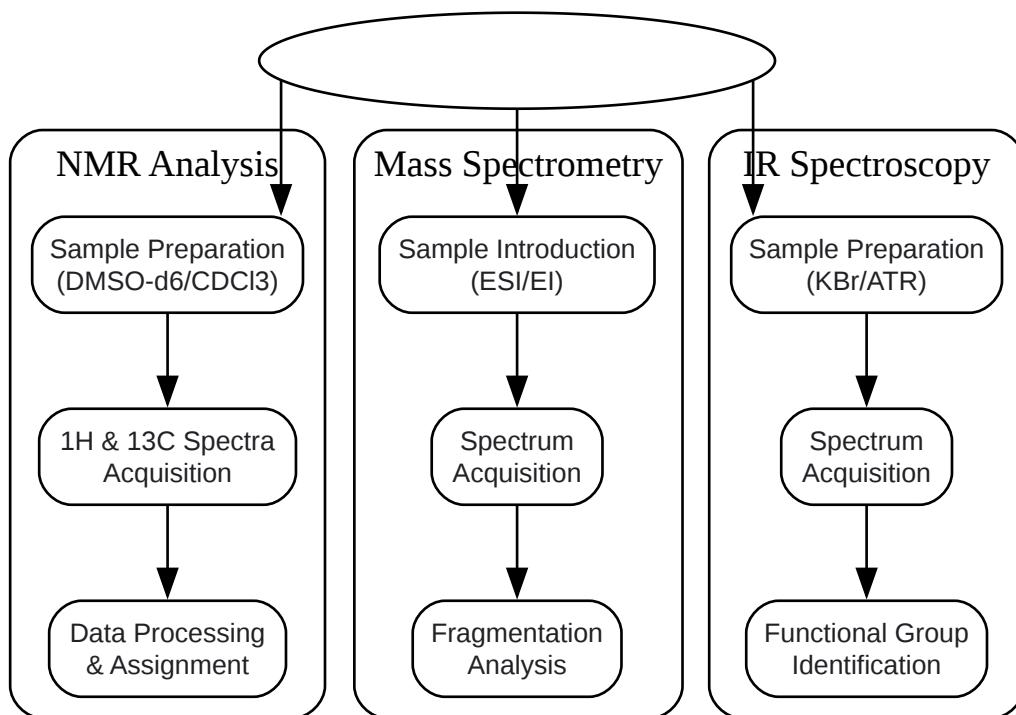
Experimental Protocols


Synthesis of 4-(1,3-Thiazol-4-yl)aniline

A plausible and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.

Reaction:

Procedure:

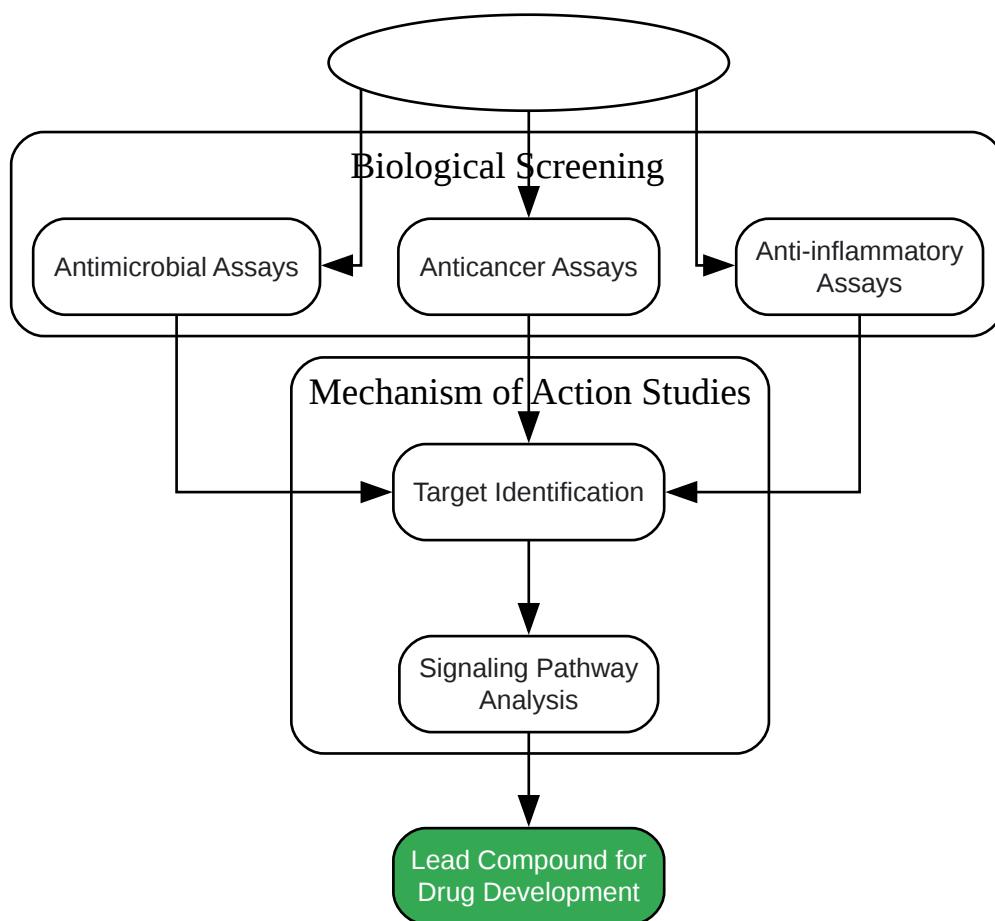

- **Reactant Preparation:** Dissolve 4-aminothiobenzamide (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
- **Addition of α -halocarbonyl:** To the stirred solution, add 2-chloroacetaldehyde (1.1 equivalents) dropwise at room temperature.
- **Reaction:** The reaction mixture is then heated to reflux for several hours (typically 2-6 hours) and the progress is monitored by thin-layer chromatography (TLC).
- **Work-up:** After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution.
- **Purification:** The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: Hantzsch thiazole synthesis workflow for **4-(1,3-Thiazol-4-yl)aniline**.

Spectroscopic Analysis Protocol

- NMR Spectroscopy:
 - Prepare a solution of the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
 - Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
 - Process the spectra to assign the chemical shifts, multiplicities, and integration values.
- Mass Spectrometry:
 - Introduce a dilute solution of the sample into the mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).
 - Acquire the mass spectrum over an appropriate mass range to observe the molecular ion and major fragment ions.
- IR Spectroscopy:
 - Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) method.
 - Record the spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands for the functional groups.


[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

Biological Significance and Signaling Pathways

While specific biological activities and signaling pathway involvement for **4-(1,3-Thiazol-4-yl)aniline** are not extensively documented in publicly available literature, the thiazole and aniline moieties are present in numerous biologically active compounds. Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Aniline derivatives are also common pharmacophores in drug discovery.

The potential for this compound to interact with various biological targets warrants further investigation. A general logical relationship for exploring its biological activity is outlined below.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the biological evaluation of **4-(1,3-Thiazol-4-yl)aniline**.

- To cite this document: BenchChem. [Spectroscopic data of 4-(1,3-Thiazol-4-yl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1288845#spectroscopic-data-of-4-\(1,3-thiazol-4-yl-aniline\)](https://www.benchchem.com/product/b1288845#spectroscopic-data-of-4-(1,3-thiazol-4-yl-aniline))

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com